1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine is a synthetic organic compound that features a unique structure combining adamantane, piperazine, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine typically involves multiple steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Coupling: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base to facilitate the coupling reaction.
Benzenesulfonylation: The resulting intermediate is further reacted with a benzenesulfonyl chloride derivative to introduce the benzenesulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The benzenesulfonyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the benzenesulfonyl group can produce sulfonamide derivatives.
Scientific Research Applications
1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to certain receptors in the brain, modulating their activity and influencing neurological pathways.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)phenyl]piperazine: A closely related compound with a similar structure but different functional groups.
1-(Adamantan-1-YL)-4-[4-(methylsulfonyl)benzoyl]piperazine: Another analog with a methylsulfonyl group instead of a benzenesulfonyl group.
Uniqueness: 1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantane moiety provides rigidity and stability, while the piperazine and benzenesulfonyl groups offer opportunities for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C27H32N2O3S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[4-(benzenesulfonyl)phenyl]methanone |
InChI |
InChI=1S/C27H32N2O3S/c30-26(23-6-8-25(9-7-23)33(31,32)24-4-2-1-3-5-24)28-10-12-29(13-11-28)27-17-20-14-21(18-27)16-22(15-20)19-27/h1-9,20-22H,10-19H2 |
InChI Key |
JYLCQQMBFTUJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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